molecular formula C17H18N4O3S B1671365 Enviroxime CAS No. 72301-79-2

Enviroxime

Cat. No. B1671365
CAS RN: 72301-79-2
M. Wt: 358.4 g/mol
InChI Key: IWKXBHQELWQLHF-CAPFRKAQSA-N
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Description

Enviroxime (LY 122772) is a selective phosphatidylinositol 4-kinase type IIIβ inhibitor with antiviral potency against enteroviruses . It inhibits coxsackievirus B3-, rhinovirus-, or poliovirus-induced plaque formation in HeLa monolayer cell cultures .


Synthesis Analysis

A series of vinylacetylene analogs of Enviroxime was synthesized . The new compounds are potent inhibitors of poliovirus in tissue culture . Cross-sensitivity with Enviroxime-derived mutants shows that the new compounds have the same mechanism of action as Enviroxime .


Molecular Structure Analysis

The molecular formula of Enviroxime is C17H18N4O3S . Its molecular weight is 358.4 g/mol . The IUPAC name is (NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine .


Chemical Reactions Analysis

Enviroxime preferentially inhibits synthesis of the viral plus strand . It also inhibits the initiation of plus-strand RNA synthesis as measured by the addition of [32P]uridine to 3AB in poliovirus crude replication complexes .


Physical And Chemical Properties Analysis

Enviroxime is a substituted benzimidazole derivative with activity against rhinoviruses and enteroviruses . It is a kinase inhibitor that targets viral protein 3A and 3AB .

Scientific Research Applications

Antiviral Mechanism Against Rhinoviruses and Enteroviruses

Enviroxime exhibits significant antiviral properties, particularly against rhinoviruses and enteroviruses. Research has shown that enviroxime inhibits viral replication by targeting a specific protein coding region. This compound has been used in studies involving poliovirus and rhinovirus as model systems, providing insights into its mechanism of action. It appears to interfere with RNA replication or protein processing by affecting the 3A coding region of these viruses. This has been supported by experiments indicating that enviroxime preferentially inhibits the synthesis of the viral plus strand, a critical step in viral replication (Heinz & Vance, 1995).

Development and Testing of Analogs

The synthesis and study of enviroxime analogs have been an area of interest, aiming to understand its critical functionality and role in antiviral activity. Researchers have synthesized C2-substituted analogs to identify active functionalities and understand their effects on antiviral activity. This research is significant for the development of more effective antiviral agents based on the enviroxime structure (Victor et al., 1997).

Targeting Host Phosphatidylinositol 4-Kinase

Enviroxime targets host phosphatidylinositol 4-kinase III beta (PI4KB) activity, which is crucial for its antipicornavirus activity. Research has identified oxysterol-binding protein (OSBP) as a target of minor enviroxime-like compounds, suggesting a broader range of potential cellular targets and mechanisms by which enviroxime and its analogs may exert their antiviral effects (Arita et al., 2013).

Clinical Trials and Therapeutic Use

Clinical trials have been conducted to evaluate the therapeutic effectiveness of enviroxime. Although its in vitro antiviral activity is well-established, the results in clinical settings have been variable. Studies have explored its use as a nasal spray and in other formulations to combat rhinovirus infections, but with mixed outcomes in terms of reducing symptoms and infection rates (Phillpotts et al., 1981).

Future Directions

The future directions of EV-D68 antiviral drug discovery, which includes Enviroxime, and the criteria for drugs to reach clinical trials are discussed . There is a growing interest in the development of antiviral drugs that target host factors critical for viral replication .

properties

IUPAC Name

(NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKXBHQELWQLHF-CAPFRKAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222628
Record name Enviroxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enviroxime

CAS RN

63198-97-0, 72301-79-2
Record name Viroxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063198970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enviroxime [USAN:INN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072301792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENVIROXIME
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346230
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Record name Enviroxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENVIROXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133013L556
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
RJ Phillpotts, J Wallace, DA Tyrrell… - Antimicrobial Agents …, 1983 - Am Soc Microbiol
… virus excreted with the amount of enviroxime present in nasal wash. … enviroxime might be enhanced by an increased frequency of intranasal medication. In the present study, enviroxime …
Number of citations: 91 journals.asm.org
M Arita, H Kojima, T Nagano, T Okabe, T Wakita… - Journal of …, 2011 - Am Soc Microbiol
… In this study, we analyzed the inhibitory effects of previously identified enviroxime-like … by some enviroxime-like compounds (T-00127-HEV1 and GW5074) and that enviroxime-like …
Number of citations: 165 journals.asm.org
BA Heinz, LM Vance - Journal of virology, 1995 - Am Soc Microbiol
… to support the hypothesis that enviroxime inhibits a 3A function. First, we … enviroxime preferentially inhibits synthesis of the viral plus strand. Second, we demonstrated that enviroxime …
Number of citations: 176 journals.asm.org
RJ Phillpotts, DC Delong, J Wallace, RW Jones… - The Lancet, 1981 - Elsevier
… specimens were reduced in the enviroxime group, and there … enviroxime, the results indicate that antiviral activity was due to drug administered in the nasal spray and that enviroxime …
Number of citations: 108 www.sciencedirect.com
PR Wyde, HR Six, SZ Wilson, BE Gilbert… - Antimicrobial agents …, 1988 - Am Soc Microbiol
… enviroxime into liposomes and then tested the antirhinovirus activityand toxicity of the liposome-incorporated enviroxime … efficacies of free enviroxime and enviroxime incorporated into …
Number of citations: 67 journals.asm.org
RA Levandowski, CT Pachucki… - Antimicrobial Agents …, 1982 - Am Soc Microbiol
… the entire 7 days; (ii) 21 received enviroxime 1 h before viral challenge and for 7 daysafter; (… enviroxime for the next 6 days; and (iv) 10 received the placebo for 3 days and enviroxime …
Number of citations: 60 journals.asm.org
M Arita, H Kojima, T Nagano, T Okabe, T Wakita… - Journal of …, 2013 - Am Soc Microbiol
… Treatment of the cells with major or minor enviroxime-like compounds … that minor enviroxime-like compounds are phenotypically identical to 25-HC and that major and minor …
Number of citations: 120 journals.asm.org
FG Hayden, JM Gwaltney Jr - Antimicrobial Agents and …, 1982 - Am Soc Microbiol
… Intranasal administration of enviroxime by aerosol spray was … After topical application to the nasal mucosa, enviroxime … , enviroxime did not prevent either infection or illnessafter …
Number of citations: 104 journals.asm.org
FD Miller, AS Monto, DC DeLong… - Antimicrobial agents …, 1985 - Am Soc Microbiol
… of intranasally administered enviroxime was tested against … therapeutic effectiveness for enviroxime when certain nasal … It was concluded that no therapeutic effect of enviroxime was …
Number of citations: 92 journals.asm.org
MP Langford, WA Ball, JP Ganley - Antiviral research, 1995 - Elsevier
… We present our investigation of the antiviral activities of 2 benzimidazole compounds, Enviroxime (EvirX) and Enviradone (EvirD), against several isolates of EV70 and CA24v. The …
Number of citations: 31 www.sciencedirect.com

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